1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Description

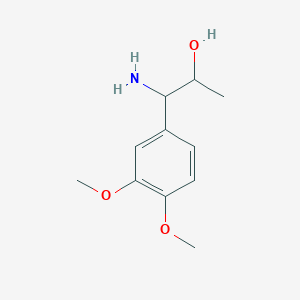

1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL, also known by synonyms such as 3,4-dimethoxynorephedrine or α-(1-aminoethyl)-3,4-dimethoxybenzyl alcohol, is a vicinal amino alcohol. This classification refers to the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on adjacent carbon atoms. The structure is further characterized by a 3,4-dimethoxyphenyl group attached to the carbon bearing the amino group. The presence of two chiral centers at the C1 and C2 positions means the compound can exist as four distinct stereoisomers.

Table 1: Compound Names and Identifiers

| Identifier Type | Value |

|---|---|

| Systematic Name | This compound |

| Common Synonyms | 3,4-Dimethoxynorephedrine, 3,4-Dimethoxyphenylpropanolamine |

| Abbreviation | - |

| CAS Number | Not clearly defined for all stereoisomers |

| Molecular Formula | C₁₁H₁₇NO₃ |

Substituted amino alcohols, particularly 1-aryl-2-aminoalkanols, are a cornerstone of modern organic and medicinal chemistry. Their significance stems from their prevalence as a structural motif in a wide array of natural products and synthetic molecules. nih.gov Many compounds containing this functionality exhibit important biological activities.

From a synthetic standpoint, the value of chiral 1,2-amino alcohols is multifaceted. They are not only targets of synthesis themselves but are also extensively used as:

Chiral auxiliaries: Guiding the stereochemical outcome of chemical reactions.

Chiral ligands: For the preparation of catalysts used in asymmetric synthesis. nih.gov

Chiral building blocks (synthons): For the construction of more complex enantiopure molecules. nih.gov

The development of synthetic methods to access these compounds stereoselectively has been a major focus of chemical research. Early methods often relied on the chiral pool, using naturally occurring amino acids as starting materials. stackexchange.com More advanced strategies include the asymmetric aminohydroxylation of alkenes and, most prominently, the stereoselective reduction of α-amino ketones. cdnsciencepub.com

The academic relevance of this compound arises from its position as a substituted analogue of phenylpropanolamine (norephedrine), a well-studied amino alcohol. The introduction of two methoxy (B1213986) groups onto the phenyl ring at the 3 and 4 positions significantly alters the electronic properties of the aromatic ring, which can influence its chemical reactivity and potential interactions in biological systems. The 3,4-dimethoxyphenyl moiety (also known as a veratryl group) is a common feature in many pharmacologically active compounds and natural products. nih.gov

A key aspect of its academic interest lies in its relationship to synthetic cathinones. The direct precursor to this compound is 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one, also known as 3,4-dimethoxy-α-aminopropiophenone. This precursor belongs to the cathinone (B1664624) class of compounds, which are β-keto amphetamines. nih.govresearchgate.net The reduction of the ketone group in these molecules to a hydroxyl group is a critical transformation that bridges the cathinone and phenylpropanolamine chemical classes. Research into the reduction of synthetic cathinones provides insight into the synthesis and stereochemistry of their corresponding amino alcohol derivatives. nih.govnih.gov

Academic research concerning this compound and its close analogues primarily revolves around stereoselective synthesis and chiral resolution.

Stereoselective Synthesis The most direct and widely studied route to this compound is the reduction of its α-aminoketone precursor, 2-amino-1-(3,4-dimethoxyphenyl)propan-1-one. Since the reduction creates a new chiral center, controlling the diastereoselectivity to form either the syn (erythro) or anti (threo) isomer is a significant research challenge.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This is a powerful method for the enantioselective reduction of ketones. Ruthenium-based catalysts, particularly those with chiral diamine ligands, have been successfully employed for the asymmetric reduction of α-amino ketones. acs.orgwikipedia.org The choice of catalyst and reaction conditions can strongly influence both the enantioselectivity and diastereoselectivity of the reduction. acs.org

Hydride Reduction: Traditional reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can reduce the aminoketone, but often with low diastereoselectivity unless chiral auxiliaries or specific reaction conditions are used. cdnsciencepub.com

Table 2: General Methods for Stereoselective Reduction of α-Amino Ketones

| Method | Reagent/Catalyst System | Key Features |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-diamine complexes (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) | High enantioselectivity and diastereoselectivity possible. Can be tuned by ligand choice. acs.orgwikipedia.org |

| Chelate-Controlled Reduction | Zinc Borohydride (Zn(BH₄)₂) | Can provide high diastereoselectivity for syn isomers through formation of a chelated intermediate with the amino and keto groups. |

Chiral Resolution Given that synthesis often produces a mixture of stereoisomers, their separation, or chiral resolution, is another critical area of research. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for separating the enantiomers of phenylalkylamines and related compounds. nih.govmdpi.com For phenylpropanolamine derivatives, crown ether-based CSPs have shown particular efficacy in resolving enantiomers without prior derivatization. nih.gov Another approach involves classical resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Table 3: Related Compounds in the Synthetic Pathway

| Compound Name | Structure | Role |

|---|---|---|

| 3,4-Dimethoxypropiophenone | Starting material for amination | |

| 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one | Direct precursor (α-aminoketone) |

| This compound | | Target compound (β-amino alcohol) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3 |

InChI Key |

WDBHJUBJCOLXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)OC)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1 3,4 Dimethoxyphenyl Propan 2 Ol and Analogues

Stereoselective Synthesis Strategies

The presence of two chiral centers in 1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol necessitates stereoselective synthesis to isolate specific stereoisomers, which is crucial as biological activity is often dependent on the absolute configuration of the molecule. nih.gov Strategies to achieve this include enantioselective and diastereoselective methods, as well as kinetic resolution.

Enantioselective strategies aim to create a specific enantiomer from a prochiral substrate. This is often accomplished through the use of asymmetric catalysis or chiral auxiliaries.

Asymmetric Catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amino alcohols and their precursors, several catalytic methods are applicable. For instance, the asymmetric aza-Morita-Baylis-Hillman (aza-MBH) reaction can be used to construct chiral quaternary carbon centers, a key feature in many bioactive molecules. nih.gov This reaction, catalyzed by chiral phosphines or amines, could be adapted for precursors to the target molecule, providing an atom-economical route to 3-substituted-3-aminooxindoles which can be further transformed. nih.gov Another approach is the three-component catalytic synthesis, where an aldehyde, an amine, and another reactant are combined in the presence of a chiral catalyst, such as pseudoephedrine, to form optically active products like propargyl amino ethers with high enantioselectivity. uni-pannon.hu

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is a robust and widely used strategy in asymmetric synthesis. sigmaaldrich.com

Oxazolidinones: Evans oxazolidinones, derived from chiral amino acids like valine or phenylalanine, are powerful auxiliaries for stereoselective alkylation and aldol (B89426) reactions. santiago-lab.com A synthetic route to this compound could involve acylating an Evans auxiliary with a 3,4-dimethoxyphenylacetyl group. Subsequent diastereoselective alkylation or an aldol-type reaction followed by reduction and auxiliary cleavage would yield the desired amino alcohol. santiago-lab.com

Sulfinamides: Chiral tert-butanesulfinamide is a highly versatile reagent for the asymmetric synthesis of amines. yale.edu Condensation of tert-butanesulfinamide with a ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one, would form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, can provide the target chiral amine with high enantiomeric purity. yale.edunih.gov

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or pseudoephenamine serve as effective chiral auxiliaries for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, which can then be converted to amino alcohols. nih.gov Pseudoephenamine has been noted as a potentially superior auxiliary, offering high diastereoselectivities, especially in the formation of quaternary stereocenters. nih.gov

Table 1: Comparison of Common Chiral Auxiliaries

| Chiral Auxiliary | Typical Application | Advantages | Key Researchers |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | High diastereoselectivity, well-established methodology, predictable stereochemistry. | D. A. Evans santiago-lab.com |

| tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes | Broad applicability, high yields, auxiliary is easily cleaved. | J. A. Ellman yale.edu |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral acids, alcohols, ketones | Crystalline derivatives aid purification, high stereocontrol. | A. G. Myers nih.gov |

| SAMP/RAMP | Asymmetric alkylation of aldehydes and ketones | Reliable for creating chiral centers α to a carbonyl group. | D. Enders |

When a molecule already contains a chiral center, diastereoselective reactions can be used to control the formation of a second stereocenter. This can be achieved through either substrate control, where the existing chirality directs the reaction, or reagent control, where a chiral reagent selectively reacts with one face of the molecule.

A plausible diastereoselective route to this compound could start from the enantiomerically pure amino acid L-3,4-dimethoxyphenyl-alanine (L-DOPA methyl ether). researchgate.net This starting material could be converted to a chiral ketone, which upon diastereoselective reduction would yield the desired syn or anti amino alcohol. The choice of reducing agent is critical; for example, reduction of β-hydroxy-N-sulfinyl imines with catecholborane typically yields syn-1,3-amino alcohols, while using LiBHEt₃ provides the anti-1,3-amino alcohols with high diastereomeric ratios. nih.gov Similarly, the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been used to create tetrahydroisoquinoline derivatives from 3,4-dimethoxyphenyl boronic acid with high diastereoselectivity, demonstrating a method for controlling stereochemistry in related structures. nih.gov

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution. For example, the lipase (B570770) from Candida rugosa has been used in the enantioselective acylation of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, achieving high enantiomeric excess of the product. mdpi.com A similar strategy could be applied to racemic this compound, using an acylating agent to selectively acylate one enantiomer, allowing for separation.

Chemical Kinetic Resolution: Non-enzymatic methods have also been developed. A notable example is the palladium-catalyzed asymmetric C–H iodination, which has been used for the kinetic resolution of chiral amines, including β-amino alcohols, with high selectivity factors. nih.gov

Dynamic Kinetic Resolution (DKR): A significant limitation of traditional kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. DKR overcomes this by continuously racemizing the slower-reacting enantiomer of the starting material in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu This has been achieved for N-acyl amino acids by forming an azlactone intermediate that racemizes easily, coupled with an enzymatic resolution step. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. orientjchem.org This involves considerations such as waste prevention, atom economy, and the use of safer solvents and renewable resources. nih.govresearchgate.net

Reducing or eliminating organic solvents is a key goal of green chemistry, as they often contribute the most to a process's environmental impact. nih.gov

Solvent-Free Reactions: These reactions are often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of reactants without a solvent. mdpi.com For instance, the synthesis of chalcones, which can be precursors to amino alcohols, has been performed efficiently using mechanochemical grinding of an aldehyde and a ketone with a solid base. mdpi.com Multicomponent reactions under solvent-free conditions, sometimes using a recoverable magnetic nanocatalyst, have been developed for the synthesis of amidoalkyl-naphthols, demonstrating the feasibility of this approach for complex molecules. researchgate.net

Water-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic substrates may have low solubility, the unique properties of water can sometimes enhance reactivity and selectivity. rsc.org For example, studies on the interaction of CO₂ with 3-amino-1-propanol show that water molecules actively participate in the proton transfer mechanism, highlighting water's potential to mediate reactions involving amino alcohols. rsc.org

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, allowing for easy recovery and reuse. unibo.it This aligns with green chemistry principles by reducing waste and process costs.

Polymer-Supported Catalysts: Chiral ligands or catalysts can be immobilized on a solid polymer support. A chiral amino alcohol has been attached to a polystyrene resin and used with borane (B79455) for the asymmetric reduction of ketones, yielding optically active alcohols with high purity. The polymer-supported reagent can be recovered by simple filtration. rsc.org

Magnetic Nanocatalysts: Catalysts supported on magnetic nanoparticles (e.g., Fe₃O₄) offer another powerful method for catalyst recovery. An external magnet can be used to easily separate the catalyst from the reaction medium. This has been successfully applied in the solvent-free, three-component synthesis of 1-amidoalkyl-2-naphthols, with the catalyst being recycled for at least six runs without a significant loss of activity. researchgate.net

Table 2: Examples of Heterogeneous Catalytic Systems

| Catalyst System | Reaction Type | Advantages |

|---|---|---|

| Polymer-supported amino alcohol-borane | Asymmetric reduction of ketones | Easy recovery by filtration, high optical purity of products. rsc.org |

| Fe₃O₄@enamine-B(OSO₃H)₂ | Multicomponent synthesis of naphthols | Magnetic separation, high reusability, solvent-free conditions. researchgate.net |

| Ionic organic solid (bcmim-Cl) | Michael addition | Solvent-free, promotes reaction of N-heterocycles with chalcones. mdpi.com |

Diverse Synthetic Routes

A variety of synthetic routes have been developed to access β-amino alcohols. These methods range from classical reactions to modern catalytic and biocatalytic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control. Key strategies include the ring-opening of epoxides, reductive amination, Mannich-type reactions, and enzyme-catalyzed transformations. westlake.edu.cn

The aminolysis of epoxides is a fundamental and widely employed method for the synthesis of β-amino alcohols. This reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a vicinal amino alcohol. The reaction's regioselectivity—whether the amine attacks the more or less sterically hindered carbon—is a critical aspect and can be influenced by the reaction conditions and the nature of the catalyst. researchgate.netemich.edu

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the amine attacks the less substituted carbon of the epoxide. libretexts.orgmasterorganicchemistry.com However, the inherent ring strain of epoxides (approximately 13 kcal/mol) facilitates the reaction even with less reactive amines. masterorganicchemistry.com Various catalysts and promoters have been developed to enhance the efficiency and selectivity of this transformation. For instance, metal salts such as zinc(II) perchlorate (B79767) hexahydrate, indium tribromide (InBr₃), and iridium trichloride (B1173362) have been shown to effectively catalyze the aminolysis of epoxides with excellent regio- and stereoselectivity. organic-chemistry.orgrroij.com

Solvent-free conditions and alternative energy sources like microwave irradiation have also been successfully applied. Microwave heating, for example, can significantly reduce reaction times for the aminolysis of both reactive and sterically hindered epoxides. emich.edu A metal- and solvent-free approach using acetic acid as a mediator has also been reported, providing high yields and excellent regioselectivity. rsc.org In the context of synthesizing analogues, a process for preparing 1-[(3,4-dimethoxyphenethyl)amino]-3-(substituted phenoxy)-2-propanols involves the reaction of a substituted 1,2-epoxypropane with 3,4-dimethoxyphenethylamine (B193588). google.com

| Catalyst/Promoter | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Zinc(II) perchlorate hexahydrate | High efficiency, chemo-, regio-, and stereoselectivity. | Solvent-free | organic-chemistry.org |

| Indium tribromide (InBr₃) | Mild, regio- and chemoselective for aromatic amines. | CH₂Cl₂, room temperature | rroij.com |

| Iridium trichloride (IrCl₃) | Mild conditions, excellent yields for various amines. | Room temperature | rroij.com |

| Potassium dodecatungstocobaltate trihydrate | Convenient and efficient with good selectivities. | Acetonitrile, reflux | researchgate.netrroij.com |

| Acetic Acid | Metal- and solvent-free protocol. | Neat (no solvent) | rsc.org |

| None (Microwave-assisted) | Reduced reaction times, good yields. | Microwave heating | emich.edu |

Reductive amination is a powerful and versatile method for synthesizing amines, including β-amino alcohols. youtube.com The process typically involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org For the synthesis of this compound, a suitable precursor would be 1-(3,4-dimethoxyphenyl)-2-propanone. This ketone could be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the target primary amino alcohol.

A key advantage of reductive amination is that it can often be performed as a one-pot reaction, where the carbonyl compound, amine, and reducing agent are all combined. youtube.com The choice of reducing agent is crucial. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the protonated imine intermediate over the starting ketone or aldehyde, which minimizes the formation of alcohol byproducts. masterorganicchemistry.com Other reducing systems, such as hydrogen gas with a metal catalyst (e.g., Ni, Pt), are also used. libretexts.org

Recent advancements include novel coupling strategies. For example, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to efficiently create adjacent chiral centers. westlake.edu.cn

| Reducing Agent/System | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Mild; selectively reduces iminium ions in the presence of carbonyls. Allows for one-pot synthesis. | Aldehydes/Ketones + Amines | masterorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Alternative to NaBH₃CN, avoids cyanide. | Aldehydes/Ketones + Amines | masterorganicchemistry.com |

| H₂ / Metal Catalyst (Ni, Pt) | Classical method, can be used for commercial production. | Aldehydes/Ketones + Amines | libretexts.org |

| α-picoline-borane | Effective in various solvents including water, or under neat conditions. | Aldehydes/Ketones + Amines | organic-chemistry.org |

| Cr-Catalysis / Radical Coupling | Asymmetric cross-coupling for high-value chiral β-amino alcohols. | Aldehydes + Imines | westlake.edu.cn |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. researchgate.net The product, a β-amino carbonyl compound, is known as a Mannich base. nih.gov These bases are valuable intermediates that can be subsequently reduced to form β-amino alcohols. The Mannich reaction is fundamental in the biosynthesis of many alkaloids and in the synthesis of numerous pharmaceutical compounds. wikipedia.org

To synthesize an analogue of this compound, one could envision a Mannich reaction starting with a ketone containing the 3,4-dimethoxyphenyl group, formaldehyde (B43269), and a suitable amine. For instance, reacting acetophenone (B1666503) with formaldehyde and dimethylamine (B145610) hydrochloride yields a Mannich base, which upon reduction gives a β-amino alcohol. A similar strategy could be adapted for substrates bearing the 3,4-dimethoxy substitution. The reaction is versatile and can be performed using various techniques, including microwave irradiation and solvent-free conditions, to improve efficiency and align with green chemistry principles. researchgate.net For example, the synthesis of 1,3,4-oxadiazole (B1194373) N-Mannich bases has been achieved by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various amines, demonstrating the utility of the 3,4-dimethoxyphenyl moiety in such reactions. nih.gov

| Component 1 (Active Hydrogen) | Component 2 (Aldehyde) | Component 3 (Amine) | Potential Product | Reference |

|---|---|---|---|---|

| A ketone with a 3,4-dimethoxyphenyl group | Formaldehyde | Ammonia or a primary/secondary amine | A β-amino ketone (Mannich Base) | researchgate.net |

| 4-Hydroxyacetophenone | Formaldehyde | Piperidine | Chalcone-analogue Mannich Base | nih.gov |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Formaldehyde | Primary aromatic amines | N-Mannich bases | nih.gov |

Biocatalysis offers a highly efficient and stereoselective route to chiral amino alcohols under mild, environmentally benign conditions. rsc.org The use of isolated enzymes or whole-cell systems can overcome many limitations of traditional chemical synthesis, such as harsh reaction conditions and the formation of undesired byproducts. nih.gov

A particularly promising biocatalytic method for synthesizing compounds like this compound is the asymmetric reductive amination of α-hydroxy ketones. nih.gov Engineered amine dehydrogenases (AmDHs), often derived from amino acid dehydrogenases, have been developed to catalyze the direct reductive amination of a wide range of α- and β-hydroxy ketones using ammonia as the amine source. frontiersin.org This one-step synthesis provides access to chiral amino alcohols with very high enantioselectivity (>99% ee). nih.gov The advantages of this approach include the use of an inexpensive nitrogen source (ammonia), mild reaction conditions (aqueous buffer, ambient temperature), and the generation of water as the main byproduct, making it an attractive green alternative to conventional methods. frontiersin.org

| Biocatalytic Method | Enzyme Class | Key Advantages | Substrate Example | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Amination | Amine Dehydrogenases (AmDHs) | High stereoselectivity (>99% ee), mild conditions, uses inexpensive ammonia, environmentally friendly. | α-hydroxy ketones | nih.govfrontiersin.org |

| Enzymatic Cascades | Transaminases, Alcohol Dehydrogenases | Highly atom-efficient, sustainable synthesis from renewable starting materials. | L-phenylalanine | acs.org |

Stereochemical Aspects and Conformational Analysis of 1 Amino 1 3,4 Dimethoxyphenyl Propan 2 Ol

Chiral Recognition and Enantiomeric Purity Assessment

The effective separation and quantification of the enantiomers of 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL are essential for its use in stereospecific applications. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, employing chiral stationary phases (CSPs) to differentiate between enantiomers.

Detailed research findings indicate that the choice of CSP and mobile phase composition is critical for achieving successful enantiomeric separation. For analogous compounds, such as β-amino-β-(4-methoxyphenyl) propionic acid, "Pirkle-type" columns, which operate on a donor-acceptor mechanism, have proven effective. researchgate.net The enantiomers of this compound can be resolved using similar principles, where the chiral selector on the stationary phase interacts differently with each enantiomer, leading to different retention times.

The mobile phase composition, particularly the concentration of polar modifiers like isopropanol (B130326) and acidic additives such as trifluoroacetic acid (TFA), plays a significant role in optimizing the separation. researchgate.net These modifiers can influence the interactions between the analyte and the CSP, thereby affecting chromatographic efficiency and resolution. The determination of enantiomeric purity is crucial, and methods are validated to detect and quantify even trace amounts of an undesired enantiomer. researchgate.netnih.gov For instance, the limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer are key parameters in method validation. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment

| Parameter | Value/Condition |

| Column | Chiral Stationary Phase (e.g., Pirkle-type, polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) |

| Detection | UV (e.g., at 230 nm and 280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The development of such analytical methods is a prerequisite for quality control in the synthesis and application of enantiomerically pure this compound.

Conformational Preferences and Intramolecular Hydrogen Bonding

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The relative stability of these conformers is largely dictated by non-covalent interactions, most notably intramolecular hydrogen bonding. nih.govmdpi.com

In non-polar solvents, the most stable conformation is one where an intramolecular hydrogen bond forms between the hydroxyl group (-OH) as the donor and the lone pair of electrons on the nitrogen atom of the amino group (-NH2) as the acceptor (O-H···N). nih.gov This interaction leads to the formation of a pseudo-five-membered ring, which significantly stabilizes the conformation. The strength of this hydrogen bond is influenced by the solvent environment; it is more pronounced in non-basic solvents and weaker in basic solvents that can compete for hydrogen bonding. nih.gov

The conformational equilibrium can be studied using a combination of experimental techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT) calculations. nih.gov For similar 1,3-aminopropanols, experimental and theoretical data have shown that conformers with intramolecular hydrogen bonds can represent 70-80% of the conformational equilibrium in non-basic solvents. nih.gov

The bulky 3,4-dimethoxyphenyl group at the C1 position also exerts a significant steric influence, favoring conformations that minimize steric hindrance. This interplay between intramolecular hydrogen bonding and steric effects determines the predominant shape of the molecule in different environments.

Table 2: Key Factors Influencing Conformational Preferences

| Factor | Description |

| Intramolecular H-Bonding | Formation of an O-H···N bond stabilizes a folded conformation. |

| Solvent Polarity | Non-polar solvents favor intramolecular H-bonding; polar/basic solvents disrupt it. |

| Steric Hindrance | The bulky 3,4-dimethoxyphenyl group restricts rotation and favors staggered conformations. |

| Temperature | Higher temperatures can provide the energy to overcome rotational barriers, leading to a more dynamic equilibrium. |

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The specific stereochemistry of this compound has a profound impact on its chemical reactivity, particularly in stereoselective reactions. The (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers will exhibit different reaction kinetics and product distributions when reacting with other chiral molecules.

This influence stems from the different spatial orientations of the amino and hydroxyl functional groups in each diastereomer. For example, in a reaction where these groups participate in directing a reagent to a specific face of the molecule, the syn or anti relationship between them will be critical.

In its role as a chiral auxiliary or ligand in asymmetric synthesis, the stereochemistry of this compound is paramount. The predefined stereocenters create a chiral environment that can control the stereochemical outcome of a reaction. For instance, when used to form a chiral catalyst, the specific arrangement of the substituents around the metal center will be dictated by the ligand's stereochemistry, which in turn determines the enantioselectivity of the catalyzed reaction.

The accessibility of the lone pair on the nitrogen atom and the hydroxyl group for coordination or reaction is dependent on the conformational preferences dictated by the stereochemistry. The intramolecular hydrogen bond, more prevalent in certain stereoisomers, can also affect reactivity by altering the nucleophilicity of the amino group or the acidity of the hydroxyl group. Therefore, the selection of a specific stereoisomer is a key consideration in the design of stereoselective transformations.

Computational and Theoretical Chemistry of 1 Amino 1 3,4 Dimethoxyphenyl Propan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol, these calculations would predict its three-dimensional geometry by finding the minimum energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. mdpi.com

The electronic structure analysis would involve mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are key to predicting how the molecule interacts with other reagents. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These would include:

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific data for the target compound is not available, a hypothetical table of such calculated parameters is presented below for illustrative purposes.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: These values are illustrative and not based on actual experimental or calculated data for this specific molecule.)

| Parameter | Hypothetical Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.9 | eV |

| Energy Gap (ΔE) | 4.9 | eV |

| Electronegativity (χ) | 3.35 | eV |

| Chemical Hardness (η) | 2.45 | eV |

| Electrophilicity Index (ω) | 2.29 | eV |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. semanticscholar.org For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would calculate the forces between atoms and their subsequent movements based on classical mechanics. mdpi.com

The primary output of an MD simulation is a trajectory, which is a record of the atomic positions over time. Analysis of this trajectory allows for the exploration of the molecule's conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the frequency of their occurrence. This is crucial for understanding how the molecule's flexibility might influence its ability to interact with biological targets. Properties like the Radius of Gyration (Rg) can be calculated to assess the compactness of the molecule over the simulation time. semanticscholar.org Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses would indicate the stability of the molecule and the flexibility of specific atomic regions, respectively.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. This involves calculating the potential energy surface for a given reaction. By mapping this surface, chemists can identify the minimum energy pathways from reactants to products.

A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Computational methods like DFT can be used to optimize the geometry of these transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. cuny.edu For example, the synthesis of related β-aminocarbonyl compounds often proceeds via mechanisms like the aza-Michael reaction, and computational studies can elucidate the favorability of such pathways. mdpi.com

In Silico Molecular Interaction Studies and Ligand Design Principles

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net If this compound were being investigated as a potential ligand for a biological receptor (e.g., an enzyme or protein), docking studies would be performed. These studies would place the molecule into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. scienceopen.com

The results would reveal plausible binding modes and identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Electrostatic interactions

Van der Waals forces

This information is invaluable for ligand design. By understanding how the parent molecule interacts with a target, medicinal chemists can propose modifications to its structure—such as adding or removing functional groups—to enhance binding affinity and selectivity. scienceopen.com Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can also be predicted in silico to assess the drug-likeness of the designed compounds before synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, NOESY) experiments, it is possible to unambiguously assign all proton and carbon signals and determine the relative stereochemistry of the two adjacent chiral centers at C1 and C2.

The relative configuration of vicinal amino alcohols is typically defined as syn or anti. This can be determined primarily through the analysis of the vicinal proton-proton coupling constant (³JHH) between the protons on C1 and C2 (H1 and H2). According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. miamioh.edu In the more stable, staggered conformations, the anti-isomer typically exhibits a larger coupling constant (³J ≈ 8–10 Hz) corresponding to an anti-periplanar relationship, while the syn-isomer shows a smaller coupling constant (³J ≈ 3–5 Hz) due to a gauche relationship. nih.govacs.orgnih.gov

Further confirmation of stereochemistry is achieved using the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (typically <5 Å). nsf.gov In the syn-isomer, an NOE enhancement is expected between H1 and the methyl protons (H3), whereas in the anti-isomer, such an interaction is significantly weaker or absent. researchgate.net

Reaction monitoring using ¹H NMR allows for the real-time analysis of synthetic transformations, enabling the tracking of reactant consumption and product formation without the need for sample isolation. This is particularly useful in stereoselective syntheses to determine the diastereomeric ratio of the products directly from the crude reaction mixture. nih.govacs.org

Table 1: Expected ¹H NMR Data for syn and anti Isomers of this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) - syn | Expected Multiplicity / Coupling (Hz) - syn | Expected Chemical Shift (δ, ppm) - anti | Expected Multiplicity / Coupling (Hz) - anti |

|---|---|---|---|---|

| H1 (CH-N) | ~3.8 - 4.0 | d, J ≈ 3-5 | ~3.9 - 4.1 | d, J ≈ 8-10 |

| H2 (CH-O) | ~3.9 - 4.1 | m | ~4.0 - 4.2 | m |

| H3 (CH₃) | ~1.0 - 1.2 | d, J ≈ 6-7 | ~1.1 - 1.3 | d, J ≈ 6-7 |

| Ar-H | ~6.8 - 7.0 | m | ~6.8 - 7.0 | m |

| OCH₃ | ~3.85 (x2) | s | ~3.85 (x2) | s |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, a single-crystal X-ray diffraction study would unambiguously determine its molecular conformation and the packing arrangement within the crystal lattice.

The structure of amino alcohols in the solid state is heavily influenced by hydrogen bonding. nih.gov The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms also act as acceptors. This leads to the formation of extensive hydrogen-bonding networks that dictate the supramolecular architecture. nih.govmdpi.com In the crystal structure of protonated amino alcohols, strong charge-assisted hydrogen bonds of the N⁺-H···O and O-H···O types are typically observed, creating robust synthons that connect neighboring molecules into chains, sheets, or three-dimensional networks. nih.gov

Table 2: Representative Crystallographic Parameters for Amino Alcohol Salts

| Parameter | Typical Value / System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁, Pbca (for chiral molecules) |

| Dominant Intermolecular Interaction | N-H···O and O-H···O Hydrogen Bonds |

| Common Supramolecular Motifs | Chains, Dimers, Sheets |

| Packing Feature | Layered structures with segregated polar and non-polar regions |

Mass Spectrometry for Reaction Progress and Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can provide valuable information.

Under EI-MS conditions, the molecular ion (M⁺•) of the compound is expected to undergo characteristic fragmentation reactions. The most prominent fragmentation pathway for this class of compounds is α-cleavage, the breaking of a bond adjacent to a heteroatom or functional group. miamioh.edulibretexts.org For this compound, two primary α-cleavage pathways are anticipated:

Benzylic Cleavage: Cleavage of the C1-C2 bond is highly favored due to the formation of a resonance-stabilized benzylic cation containing the 3,4-dimethoxyphenyl group. youtube.comthieme-connect.de This would result in a highly abundant fragment ion.

Cleavage adjacent to the amino group: Loss of a methyl radical from the C2-C3 bond can also occur, though it is typically less favored than benzylic cleavage.

The presence of the hydroxyl group may also lead to the loss of a water molecule (M-18) from the molecular ion. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental formula and confirming the identity of the compound. core.ac.ukmdpi.comresearchgate.net

Table 3: Predicted EI-MS Fragmentation of this compound (MW = 211.26)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 211 | [C₁₁H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 168 | [C₉H₁₂O₂N]⁺ | α-Cleavage (Loss of •C₂H₅O) |

| 167 | [C₉H₁₁O₂N]⁺• | Benzylic Cleavage (Loss of CH₃CHO) |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic Cleavage (Loss of •CH(NH₂)CH(OH)CH₃) |

| 44 | [C₂H₆N]⁺ | α-Cleavage (Formation of [CH(NH₂)CH₃]⁺) |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. mgcub.ac.in These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful methods for determining the absolute configuration (e.g., R/S) of chiral centers. mtoz-biolabs.comyoutube.com

The absolute configuration of this compound, which has two stereocenters (C1 and C2), can be determined by analyzing its ECD spectrum. The spectrum arises from the electronic transitions of the molecule's chromophores. In this case, the primary chromophore is the 3,4-dimethoxyphenyl group. nih.govnih.gov The sign and intensity of the observed Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms and functional groups around the aromatic ring. nih.gov

The determination of absolute configuration is typically achieved by comparing the experimental ECD spectrum with theoretical spectra calculated for all possible stereoisomers (e.g., 1R,2S; 1S,2R; 1R,2R; 1S,2S) using computational methods such as time-dependent density functional theory (TD-DFT). nih.gov A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. scispace.comacs.org This approach is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained.

Table 4: Principles of Chiroptical Spectroscopy for Absolute Configuration

| Technique | Principle | Application to Target Molecule |

|---|---|---|

| ECD | Measures differential absorption of left and right circularly polarized light (Δε). | The sign of the Cotton effect associated with the π→π* transitions of the dimethoxyphenyl chromophore determines the chirality. |

| ORD | Measures the variation of optical rotation with wavelength. | The shape and sign of the ORD curve (plain or anomalous) are characteristic of the absolute configuration. |

| Exciton Chirality Method | Interaction between two or more chromophores can produce a characteristic bisignate (split) Cotton effect. | Can be applied to derivatives where a second chromophore is introduced, allowing for straightforward configurational assignment based on the sign of the exciton couplet. |

Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level

Molecular Target Identification in Cell-Free or Recombinant Systems

There is currently no publicly available research identifying the specific molecular targets of 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL in cell-free or recombinant systems.

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

No studies detailing the modulation or inhibition of any enzymes by this compound in vitro have been found.

Receptor Binding and Ligand-Receptor Interactions (In Vitro)

There is no available data from receptor binding assays or other in vitro studies to characterize the ligand-receptor interactions of this compound.

Cellular Pathway Perturbation in Model Cell Systems (In Vitro, Non-Mammalian where appropriate)

Research on the effects of this compound on cellular pathways in any model cell systems, including non-mammalian ones, is not present in the available scientific literature.

Catalytic Applications and Material Science Contributions of 1 Amino 1 3,4 Dimethoxyphenyl Propan 2 Ol Derivatives

Application as Chiral Ligands in Asymmetric Catalysis

The core structure of 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol, being a chiral β-amino alcohol, is a well-established and highly successful motif for the development of chiral ligands used in asymmetric catalysis. nih.govnih.gov These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with a preference for one enantiomer over the other, a critical process in the synthesis of pharmaceuticals and other fine chemicals. google.com

Derivatives of this compound can be readily transformed into several classes of potent chiral ligands. The vast majority of these ligands are synthesized in short, high-yielding routes from chiral β-amino alcohols. nih.gov Two prominent classes of such ligands are Schiff bases and oxazolines.

Schiff Base Ligands: Condensation of the primary amino group of the parent compound with a variety of aldehydes, such as salicylaldehyde (B1680747) derivatives, yields chiral Schiff base ligands. nih.gov These ligands, often featuring additional donor atoms from the aldehyde component, can form stable complexes with transition metals like vanadium. nih.gov Such complexes have been successfully employed as catalysts in various enantioselective reactions. The steric and electronic properties of the Schiff base, dictated by the substituents on both the amino alcohol and the aldehyde, are crucial for achieving high levels of asymmetric induction. nih.gov

Oxazoline (B21484) Ligands: The amino alcohol functionality is the direct precursor to the chiral oxazoline ring, a privileged structure in asymmetric catalysis. nih.gov The synthesis typically involves reaction with nitriles, acid chlorides, or other carboxyl-group equivalents. Ligands incorporating the oxazoline motif, such as phosphinooxazolines (PHOX ligands), have found broad application in numerous asymmetric transformations. nih.gov In these C₁-symmetric ligands, the chiral oxazoline moiety, which would be derived from the parent compound, is solely responsible for inducing the formation of the desired product enantiomer. nih.gov These ligands have proven effective in metal-catalyzed reactions like asymmetric hydrogenation and conjugate additions. google.com

The versatility of the this compound backbone allows for the creation of a diverse library of ligands, where the steric and electronic environment around the metal center can be fine-tuned to optimize catalytic activity and enantioselectivity for specific transformations.

| Ligand Type | Precursor Moiety | Typical Catalytic Application | Metal Center Example | Ref |

| Schiff Bases | Amine reacts with aldehyde | Asymmetric Oxidation, Alkynylation | Vanadium (V) | nih.gov |

| Oxazolines | Amino alcohol cyclizes | Asymmetric Hydrogenation, Conjugate Addition | Iridium (Ir), Palladium (Pd) | google.com |

| Phosphinooxazolines (PHOX) | Amino alcohol forms oxazoline ring, linked to a phosphine | Asymmetric Allylation, Hydrogenation | Iridium (Ir), Ruthenium (Ru) | nih.govnih.gov |

Use as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. google.com The defined stereochemistry of these blocks is incorporated into the final target molecule, avoiding costly and often inefficient chiral separation steps later in the synthesis. Derivatives of this compound are valuable chiral synthons for constructing a variety of complex structures, especially biologically active compounds.

The structural motif of a substituted phenethylamine (B48288) or phenylpropanolamine is present in numerous natural products and pharmaceutical agents. For instance, 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine, a structurally analogous compound, serves as a key starting material for various isoquinoline (B145761) alkaloids, including pavines and isopavines, which exhibit a range of interesting pharmaceutical effects on the nervous system.

Furthermore, direct derivatization of closely related structures highlights their utility. Research has shown the synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides starting from 1-(3,4-dimethoxyphenyl)propan-2-amine. These amide derivatives have been investigated for their potential as antispasmodic agents, demonstrating how the core structure serves as a scaffold for generating new therapeutic candidates. Similarly, the synthesis of the cardiovascular drug Bevantolol utilizes a 3,4-dimethoxyphenethylamine (B193588) precursor, emphasizing the importance of this structural unit in drug development.

The synthesis of β-aminocarbonyl derivatives, which are valuable precursors to bioactive compounds, can be achieved through methods like the aza-Michael reaction with compounds containing the dimethoxyphenyl moiety. These examples collectively demonstrate that the this compound framework is a versatile and valuable chiral building block for the efficient and stereocontrolled synthesis of complex molecular targets.

| Target Molecule/Class | Key Precursor (Derivative/Analogue) | Potential Application | Ref |

| Isoquinoline Alkaloids | 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-amine | Neurology (e.g., Alzheimer's, Parkinson's treatment) | |

| N-Acyl Amides | 1-(3,4-dimethoxyphenyl)propan-2-amine | Antispasmodics | |

| Bevantolol | 3,4-dimethoxyphenethylamine | Beta-adrenergic blocker (Cardiology) | |

| β-Azolyl Ketones | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone | Agrochemicals (Fungicide, Herbicide) |

Role in Material Science (e.g., Polymer Catalysts, Emulsifiers)

Despite the utility of this compound and its derivatives as chiral ligands and building blocks, their specific application in material science, such as in the development of polymer catalysts or as emulsifying agents, is not extensively documented in publicly available scientific literature. While the structural features of amino alcohols can be found in some surface-active agents and the dimethoxyphenyl group is a component in certain specialty polymers, direct and detailed research findings outlining the role of this specific compound or its immediate derivatives in these material science applications are scarce. Therefore, a comprehensive discussion on this topic cannot be provided at this time.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies and Green Chemical Processes

The synthesis of chiral amino alcohols is a cornerstone of pharmaceutical and materials science. For 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-ol, future research is expected to focus on developing more efficient, stereoselective, and environmentally benign synthetic routes, moving beyond traditional methods.

Current and Traditional Approaches: Conventional synthesis of similar amino alcohols often involves multi-step processes that may require protecting groups and harsh reagents. A common approach is the ring-opening of an epoxide with an amine. For instance, the synthesis of the related drug Bevantolol involves reacting an epoxide with 3,4-dimethoxyphenethylamine (B193588). google.com Another established method is chiral resolution, where a racemic mixture is separated into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or by chiral high-performance liquid chromatography (HPLC). wikipedia.orgnih.govmdpi.com While effective, resolution inherently results in a theoretical maximum yield of only 50% for the desired enantiomer, unless the unwanted isomer can be racemized and recycled.

Emerging and Future Methodologies:

Asymmetric Catalysis: A key area for development is the use of catalytic asymmetric synthesis to directly produce the desired enantiomer. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful technique that has been successfully applied to produce a variety of chiral 1,2-amino alcohols with high yields and excellent enantioselectivities (>99% ee). acs.orgnih.gov Applying this methodology, starting from 1-(3,4-dimethoxyphenyl)-1-oxopropan-2-amine, could provide a direct and efficient route to enantiomerically pure this compound.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. Future research could explore:

Visible-Light Photocatalysis: This method has been used for the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, offering a mild and effective way to produce 1,2-amino alcohols. smolecule.com

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), presents a highly sustainable route. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amino donor, operating under mild conditions and often with high stereoselectivity. sigmaaldrich.com

Electrocatalysis: Electrocatalytic radical cross-couplings, using simple derivatives like those from the amino acid serine, are emerging as a modular and chemoselective way to synthesize amino alcohols. chemrxiv.org This approach could dramatically simplify the synthesis from readily available precursors.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Starting Materials | Key Features & Advantages | Potential Challenges |

| Chiral Resolution | Racemic this compound | Established and reliable method. | 50% theoretical yield limit; can be laborious. |

| Asymmetric Hydrogenation | 1-(3,4-dimethoxyphenyl)-1-oxopropan-2-amine | High enantioselectivity; high yield; avoids protection/deprotection. | Requires specialized chiral catalysts. |

| Biocatalysis (AmDH) | 1-hydroxy-1-(3,4-dimethoxyphenyl)propan-2-one | Green (uses water, ammonia); high stereoselectivity; mild conditions. | Enzyme development and optimization may be required. |

| Electrocatalysis | Serine-derived cassettes, Aryl halides | Modular; highly chemoselective; sustainable. | Newer methodology; may require specialized equipment. |

Advanced Understanding of Structure-Reactivity Relationships

The relationship between the three-dimensional structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For this compound, a detailed understanding of its structure-reactivity relationships is crucial for predicting its behavior and designing new applications.

The presence of two chiral centers, an amine group, a hydroxyl group, and a dimethoxy-substituted phenyl ring creates a complex and nuanced reactivity profile. The methoxy (B1213986) groups, for example, are known to be electron-donating, which influences the electronic properties of the aromatic ring. This, in turn, can affect the acidity of the hydroxyl proton and the basicity of the amine.

Future research in this area could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations, bond dissociation energies, and reaction pathways. This can provide insights into which parts of the molecule are most likely to react and under what conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies: While typically used for biological activity, QSAR principles can also be applied to reactivity. nih.gov By synthesizing a series of analogues with different substituents on the phenyl ring, it would be possible to build a model that correlates structural features (like hydrophobicity and electronic effects) with specific reaction rates or outcomes.

Kinetic Studies: Detailed kinetic analysis of reactions involving the amine and hydroxyl groups would provide quantitative data on how the molecular structure influences reactivity. For example, studying the rate of N-acylation or O-alkylation compared to simpler amino alcohols would elucidate the electronic and steric effects of the dimethoxy-phenyl group. A study on l-amino alcohol derivatives demonstrated that the stereochemistry (S-configuration) was essential for antifungal activity, highlighting the critical role of 3D structure in molecular interactions. nih.gov

Exploration of New Mechanistic Paradigms in Biological Interactions

The structural similarity of this compound to known bioactive molecules, such as the norephedrine (B3415761) family, suggests it may have interesting pharmacological properties. sigmaaldrich.com The dimethoxy substitution is of particular interest, as methoxy groups can significantly alter a molecule's interaction with biological targets by affecting its solubility, lipophilicity, and ability to form hydrogen bonds. smolecule.commdpi.com

Future research should aim to:

Identify Biological Targets: High-throughput screening against a panel of receptors, enzymes, and ion channels could identify specific biological targets. Given its structure, likely candidates could include adrenergic, dopaminergic, or serotonergic receptors.

Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies would be required. For example, if the compound binds to a G-protein coupled receptor, studies would be needed to determine if it acts as an agonist or an antagonist and to map the specific binding interactions within the receptor pocket. Preliminary mechanistic studies on related amino alcohol derivatives have shown inhibition of enzymes like C. albicans CYP51, suggesting that enzyme inhibition is a plausible mechanism of action. nih.gov

Investigate Stereoselectivity in Biological Systems: It is highly probable that the different stereoisomers of this compound will exhibit different biological activities, a phenomenon known as enantioselectivity. nih.gov Future work should involve the synthesis and biological evaluation of all possible stereoisomers to create a comprehensive structure-activity relationship profile. This is critical, as often one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects.

| Research Area | Objective | Methodologies | Potential Outcome |

| Target Identification | Discover the primary biological targets. | High-throughput screening, affinity chromatography. | New therapeutic leads. |

| Mechanism of Action | Understand how the compound elicits a biological response. | Enzyme kinetics, receptor binding assays, cellular assays. | Rational drug design. |

| Stereoselectivity | Determine the biological activity of each enantiomer. | Synthesis of pure enantiomers, comparative biological testing. | Safer and more effective drugs. |

Design of Next-Generation Chiral Catalysts and Probes

Chiral amino alcohols are valuable building blocks for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. wikipedia.org The unique structure of this compound makes it a candidate for development into novel tools for synthetic chemistry.

Chiral Ligands for Asymmetric Catalysis: The amine and alcohol functionalities can be readily converted into other groups, such as phosphines, to create bidentate ligands. For example, β-aminophosphine ligands, which are effective in a variety of metal-catalyzed asymmetric reactions, are often prepared from chiral amino alcohols. rsc.org The 3,4-dimethoxyphenyl group could offer unique steric and electronic properties to the resulting catalyst, potentially leading to improved selectivity or reactivity in reactions like asymmetric hydrogenation or allylic alkylation.

Chiral Auxiliaries: The compound could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary would then be cleaved and could potentially be recovered. The development of new auxiliaries is an ongoing area of research, with a focus on high stereocontrol and ease of removal.

Chiral Probes and Sensors: The ability to selectively recognize other chiral molecules is a rapidly growing field. Molecularly imprinted polymers (MIPs) can be created using a chiral template molecule. A nanopatterned MIP has been successfully used for the enantioselective sensing of (+)-norephedrine, demonstrating a proof-of-concept for creating sensors for this class of compounds. mdpi.com this compound could serve as a template to create a polymer with cavities that are shape- and size-matched to selectively bind one of its enantiomers, forming the basis of a new chiral sensor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.